molecular formula C14H11N3OS B13377244 2-(pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one

2-(pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one

Cat. No.: B13377244
M. Wt: 269.32 g/mol
InChI Key: PJRKQCDPHCBWLP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a pyridinylmethylsulfanyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridinylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyridinylmethylsulfanyl group is introduced to the quinazolinone core. This can be done using pyridin-4-ylmethylthiol and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The hydrogen atoms on the quinazolinone core can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the electrophile or nucleophile used.

Scientific Research Applications

2-(Pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: This compound is being investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases, which are involved in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethylsulfanyl)-1H-quinazolin-4-one
  • 2-(Pyridin-3-ylmethylsulfanyl)-1H-quinazolin-4-one
  • 2-(Pyridin-4-ylmethylsulfanyl)-1H-pyrimidin-4-one

Uniqueness

2-(Pyridin-4-ylmethylsulfanyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The position of the pyridinylmethylsulfanyl group can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H11N3OS/c18-13-11-3-1-2-4-12(11)16-14(17-13)19-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17,18)

InChI Key

PJRKQCDPHCBWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=NC=C3

Origin of Product

United States

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